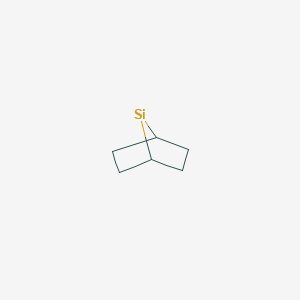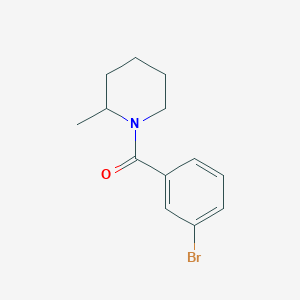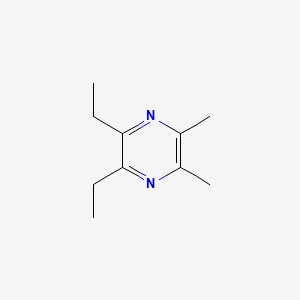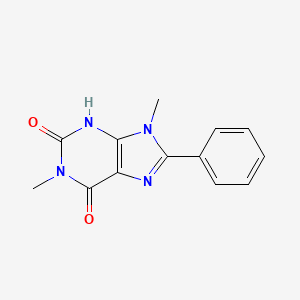
1,5-Heptadien-4-ol, 2-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Heptadien-4-ol, 2-methyl-, (E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 . It is a type of alcohol with a heptadiene backbone, featuring a hydroxyl group (-OH) at the fourth carbon and a methyl group at the second carbon. The (E)-configuration indicates that the two highest priority substituents on the double bond are on opposite sides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadien-4-ol, 2-methyl-, (E)- can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:
Temperature: 0°C to room temperature
Solvent: Ethanol or other suitable solvents
Catalyst: Sodium tetrahydroborate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Heptadien-4-ol, 2-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-methyl-1,5-heptadien-4-one
Reduction: 2-methylheptanol
Substitution: 2-methyl-1,5-heptadien-4-chloride
Aplicaciones Científicas De Investigación
1,5-Heptadien-4-ol, 2-methyl-, (E)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Heptadien-4-ol, 2-methyl-, (E)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,6-heptadien-3-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
- 4-Methyl-1,6-heptadien-4-ol
- 2,4,6-Trimethyl-1,6-heptadien-4-ol
Uniqueness
1,5-Heptadien-4-ol, 2-methyl-, (E)- is unique due to its specific configuration and functional groups, which confer distinct chemical and physical properties. Its (E)-configuration and the presence of both a hydroxyl and a methyl group make it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Propiedades
Número CAS |
926-98-7 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3 |
Clave InChI |
MDTLRZIDFDKYHS-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

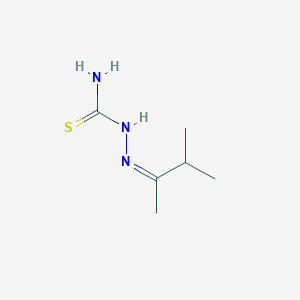
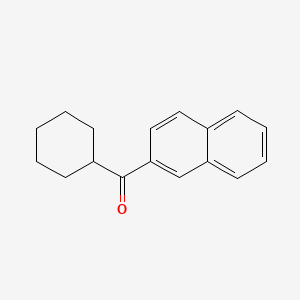

![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

